Nonenoic acid, methyl ester

Description

BenchChem offers high-quality Nonenoic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonenoic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

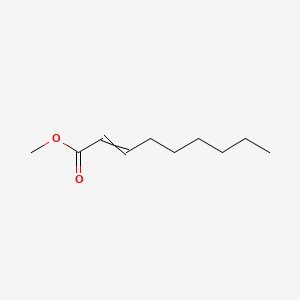

methyl non-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPUELCBZVMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047638 |

Source

|

| Record name | Methyl 2-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-79-5 |

Source

|

| Record name | Methyl 2-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Identification of Methyl (E)-6-nonenoate, a Key Component of the Mediterranean Fruit Fly Pheromone Blend

This guide provides an in-depth exploration of the scientific methodologies employed to identify methyl (E)-6-nonenoate as a component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pheromone-based pest management.

Introduction: The Challenge of the Mediterranean Fruit Fly

The Mediterranean fruit fly, Ceratitis capitata (Wiedemann; Diptera: Tephritidae), stands as one of the most destructive agricultural pests globally. Its extensive host range, encompassing over 250 species of fruits and vegetables, contributes significantly to its invasive success and economic impact[1]. Olfaction is a critical sense for the medfly, governing essential behaviors such as locating host plants for oviposition and finding mates[1]. Males of the species attract females by releasing a complex blend of volatile organic compounds that constitute the male sex pheromone[1][2]. A comprehensive understanding of this chemical communication system is paramount for developing effective and environmentally benign pest control strategies.

The pheromone communication in C. capitata is intricate and has been the subject of extensive research for decades[1]. Initial studies by Jacobson and colleagues identified a mixture of substances, including methyl (E)-6-nonenoate and (E)-6-nonen-1-ol, as part of the male-produced pheromone[1]. This guide will focus on the core analytical techniques and experimental workflows required to definitively identify methyl (E)-6-nonenoate from the complex pheromonal bouquet of the male medfly.

Part 1: Pheromone Collection - Capturing the Volatile Signal

The foundational step in pheromone identification is the efficient collection of the volatile compounds released by sexually mature male flies. The choice of collection method is critical as it directly impacts the quality and quantity of the sample for subsequent analysis.

Dynamic Headspace Aeration (Air Entrainment)

This classical and robust technique involves drawing purified air over sexually mature, calling male medflies and then through an adsorbent trap. The "calling" period, when males actively release pheromones, typically occurs during the third to fifth hours of the photophase[3].

Causality Behind Experimental Choices:

-

Purified Air: The incoming air must be filtered (e.g., through activated charcoal) to remove any atmospheric contaminants that could interfere with the analysis.

-

Adsorbent Material: Porapak Q is a commonly used polymer for trapping a broad range of volatile and semi-volatile compounds like those found in the medfly pheromone blend[1].

-

Elution Solvent: A high-purity, volatile solvent like diethyl ether is used to wash the trapped compounds from the adsorbent, creating a concentrated pheromone extract[1].

Headspace Solid-Phase Microextraction (HS-SPME)

A more modern, solvent-free alternative is HS-SPME. This technique utilizes a fused silica fiber coated with a stationary phase to adsorb volatiles from the headspace above the insect[4][5].

Causality Behind Experimental Choices:

-

Fiber Coating: A combination coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is effective for trapping a wide array of compounds with varying polarities and molecular weights, which is ideal for the complex medfly pheromone blend[4][5].

-

Non-Invasive Nature: HS-SPME allows for the sampling of volatiles from living insects without the need for solvent extraction, providing a more accurate representation of the naturally emitted pheromone profile[5].

-

Thermal Desorption: The collected analytes are thermally desorbed directly into the gas chromatograph, eliminating solvent-related interference and maximizing sensitivity[4][5].

Part 2: The Analytical Core - Separation and Identification

Once the pheromone has been collected, the challenge lies in separating the complex mixture into its individual components and identifying each one. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Electroantennography (EAG) is the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry[4][6].

-

Gas Chromatography (GC): The pheromone extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column's inner surface is coated with a stationary phase. Compounds in the mixture interact with this phase differently based on their boiling points and chemical properties, causing them to separate and elute from the column at different times (retention times).

-

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint."

The identification of methyl (E)-6-nonenoate is achieved by comparing its retention time and mass spectrum to that of a synthesized, authentic standard.

Coupled Gas Chromatography-Electroantennography (GC-EAG)

While GC-MS can identify all the volatile compounds present, it cannot distinguish which ones are biologically active. GC-EAG addresses this by using an insect's antenna as a highly sensitive and specific detector[1][7][8].

-

The Process: The effluent from the GC column is split into two streams. One stream goes to the MS detector for chemical identification, while the other is passed over a live, excised medfly antenna.

-

The Response: When a biologically active compound, such as a pheromone component, elutes from the column and contacts the antenna, it triggers a depolarization of the olfactory receptor neurons. This generates a small electrical potential, which is amplified and recorded as an EAG response[8][9].

-

Data Correlation: By simultaneously recording the outputs from the MS and the EAG, researchers can directly link specific chemical peaks with the antennal responses they elicit[7]. This is crucial for pinpointing the behaviorally relevant components within the complex mixture.

Experimental Protocols

Protocol 1: Volatile Collection via Dynamic Headspace Aeration

-

Place 20-30 sexually mature male medflies (5-7 days old) in a glass chamber.

-

Pass charcoal-filtered, humidified air through the chamber at a flow rate of 100 mL/min.

-

Direct the effluent air through a glass tube containing 50-100 mg of Porapak Q adsorbent for 4-6 hours during the peak calling period.

-

After collection, elute the trapped volatiles from the Porapak Q with 500 µL of high-purity diethyl ether.

-

Concentrate the sample under a gentle stream of nitrogen to a final volume of approximately 50 µL.

-

Store the extract at -20°C until analysis.

Protocol 2: Volatile Collection via Headspace Solid-Phase Microextraction (HS-SPME)

-

Place a single sexually mature male medfly in a 20 mL glass vial sealed with a PTFE-lined septum.

-

Condition a PDMS/DVB SPME fiber according to the manufacturer's instructions.

-

Expose the SPME fiber to the headspace of the vial for 30-60 minutes at room temperature.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

Protocol 3: GC-MS and GC-EAG Analysis

-

GC-MS System: A typical system would be a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) coupled to a mass spectrometer.

-

Injection: For liquid extracts, inject 1-2 µL in splitless mode. For SPME, perform thermal desorption in the injector.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Hold: Maintain 250°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

-

GC-EAG Setup:

-

Use a GC effluent splitter to direct approximately 50% of the column outflow to the EAG preparation.

-

The other 50% is directed to the MS.

-

The effluent directed to the EAG is mixed with humidified, purified air.

-

-

EAG Preparation:

-

Excise an antenna from a live male or female medfly.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution.

-

Position the antenna in the humidified air stream carrying the GC effluent.

-

-

Data Acquisition: Record the MS and EAG signals simultaneously.

Data Presentation and Interpretation

The successful identification of methyl (E)-6-nonenoate relies on the convergence of data from these analytical techniques.

Table 1: Hypothetical GC-MS and GC-EAG Data for Key Medfly Pheromone Components

| Retention Time (min) | Compound Identification | Mass Spectral Fragments (m/z) | EAG Response (mV) |

| 12.5 | Methyl (E)-6-nonenoate | 170, 139, 114, 87, 74 | 0.8 |

| 14.2 | Ethyl (E)-3-octenoate | 156, 111, 88, 69 | 1.1 |

| 16.8 | Geranyl acetate | 196, 136, 93, 69 | 1.5 |

| 18.3 | (E,E)-α-farnesene | 204, 136, 93, 69 | 2.2 |

The data in Table 1 illustrates that a peak eluting at 12.5 minutes produces a mass spectrum consistent with methyl (E)-6-nonenoate and elicits a significant electrophysiological response from the medfly antenna, confirming its biological relevance.

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagrams illustrate the key workflows.

Caption: Workflow for Medfly Pheromone Identification.

Caption: Coupled GC-EAG/MS System Diagram.

Conclusion

The identification of methyl (E)-6-nonenoate as a component of the Mediterranean fruit fly's pheromone blend is a testament to the power of modern analytical chemistry. The synergistic use of dynamic headspace aeration or SPME for sample collection, followed by the definitive analysis using coupled GC-MS and GC-EAG, provides an irrefutable line of evidence. This in-depth understanding of the medfly's chemical language is not merely an academic exercise; it forms the very foundation for the development of targeted and sustainable pest management strategies, such as mating disruption and attract-and-kill technologies, which are vital for global food security.

References

-

Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC . (2014). National Center for Biotechnology Information. [Link]

-

Analysis, synthesis, formulation, and field testing of three major components of male mediterranean fruit fly pheromone - USDA ARS . (1991). United States Department of Agriculture, Agricultural Research Service. [Link]

-

Analysis, synthesis, formulation, and field testing of three major components of male mediterranean fruit fly pheromone - ResearchGate . (1991). ResearchGate. [Link]

-

Insect pheromones - Wikipedia . Wikipedia. [Link]

-

Studying Plant–Insect Interactions with Solid Phase Microextraction: Screening for Airborne Volatile Emissions Response of Soybeans to the Soybean Aphid, Aphis glycines Matsumura (Hemiptera: Aphididae) - MDPI . (2015). MDPI. [Link]

-

Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PubMed . (2014). PubMed. [Link]

-

An Overview of Insect Semiochemical Detection - Vigyan Varta . (2025). Vigyan Varta. [Link]

-

Insect Pheromone Detection - Lifeasible . Lifeasible. [Link]

-

The invasive Mediterranean Fruit Fly Ceratitis capitata Wied. (Diptera; Tephritidae): Life history, ecology, behaviour and its i - SLU . SLU. [Link]

-

Solid Phase Microextraction of Volatile Emissions of Ceratitis capitata (Wiedemann) (Diptera: Tephritidae): Influence of Fly Sex, Age, and Mating Status - Sartec . Sartec. [Link]

-

(PDF) Pheromones in the Fruit Fly - ResearchGate . (2025). ResearchGate. [Link]

-

(PDF) Electroantennographic and coupled gas chromatographic-electroantennographic responses of the mediterranean fruit fly,Ceratitis capitata, to male-produced volatiles and mango odor - ResearchGate . (2025). ResearchGate. [Link]

-

ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH . Ockenfels Syntech GmbH. [Link]

-

Electroantennography (EAG) - Georg-August-Universität Göttingen . Georg-August-Universität Göttingen. [Link]

-

Attraction and electroantennogram responses of male Mediterranean fruit fly (Diptera: Tephritidae) to six plant essential oils - Journal of Entomology and Zoology Studies . (2017). Journal of Entomology and Zoology Studies. [Link]

Sources

- 1. Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 7. vigyanvarta.in [vigyanvarta.in]

- 8. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 9. ockenfels-syntech.com [ockenfels-syntech.com]

The Biological Role of Methyl Nonenoate Isomers in Insect Chemical Communication: A Technical Guide

This in-depth technical guide explores the multifaceted roles of methyl nonenoate isomers in the intricate world of insect chemical communication. Designed for researchers, scientists, and professionals in drug and pest management development, this document synthesizes current scientific understanding with practical, field-proven methodologies. We will delve into the behavioral significance of these volatile compounds, the molecular machinery governing their biosynthesis and perception, and the experimental techniques employed to elucidate their function.

Part 1: The Chemical Lexicon of Insects: An Introduction to Semiochemicals

Insects inhabit a world rich in chemical cues, a language of volatile and non-volatile molecules that dictates their survival and reproduction. These semiochemicals are broadly categorized based on the nature of the interaction they mediate. Pheromones are intraspecific signals, facilitating communication between individuals of the same species for purposes such as mating, aggregation, and alarm. In contrast, allelochemicals mediate interspecific interactions. These are further divided into allomones , which benefit the emitter (e.g., defensive secretions), kairomones , which benefit the receiver (e.g., a predator detecting prey odor), and synomones , which benefit both parties (e.g., floral scents attracting pollinators).

The specificity of these chemical signals is paramount, and this is often achieved through stereoisomerism. Even minute changes in the spatial arrangement of atoms within a molecule, such as the configuration around a double bond (Z or E isomers) or a chiral center (R or S isomers), can drastically alter its biological activity. This isomeric specificity is a recurring theme in the chemical ecology of insects and is central to understanding the function of methyl nonenoate isomers.

Many insect semiochemicals, including a vast array of pheromones, are derived from fatty acid metabolism.[1] Through a series of enzymatic modifications including desaturation, chain-shortening, reduction, and esterification, insects produce a diverse arsenal of signaling molecules. Methyl esters of unsaturated fatty acids, such as the methyl nonenoates, represent a significant class of these compounds, playing critical roles in the life histories of numerous insect species.

Part 2: Functional Roles of Methyl Nonenoate Isomers in Insect Behavior

While research into the specific roles of every methyl nonenoate isomer is ongoing, several key examples highlight their importance in mediating insect behavior, from attraction and aggregation to repellency and alarm.

Case Study: Methyl (E,E,Z)-2,4,6-decatrienoate as a Pheromone Synergist in the Brown Marmorated Stink Bug (Halyomorpha halys)

The brown marmorated stink bug, Halyomorpha halys, an invasive and significant agricultural pest, provides a well-documented example of the crucial role of a methyl ester derivative of a polyunsaturated fatty acid. The male-produced aggregation pheromone of H. halys is a complex mixture of two stereoisomers of 10,11-epoxy-1-bisabolen-3-ol.[2][3] However, the full attractive power of this pheromone is only unleashed in the presence of a synergist: methyl (E,E,Z)-2,4,6-decatrienoate (MDT).[2][3][4]

Field trapping studies have conclusively demonstrated that the combination of the aggregation pheromone and MDT attracts significantly more adult and nymphal H. halys than either component alone.[2][3] This synergistic effect is a classic example of how a multi-component signal can enhance both the strength and specificity of a chemical message. Interestingly, MDT alone shows limited attractiveness to adult stink bugs for most of the season, but its appeal increases in the autumn, particularly for nymphs.[2][3] This suggests a nuanced role for this compound, possibly related to seasonal changes in the insect's physiology or behavior.

The discovery of this synergism has profound implications for the management of this invasive pest. Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs, used for monitoring population dynamics and for mass trapping. The inclusion of MDT in lures for H. halys significantly enhances their efficacy, providing a more sensitive tool for early detection and a more effective method for population control.[5]

Part 3: The Molecular Underpinnings of Methyl Nonenoate Communication

The behavioral responses elicited by methyl nonenoate isomers are the culmination of a series of intricate molecular processes, from their biosynthesis within the insect to their detection by specialized sensory neurons.

Biosynthesis of Unsaturated Methyl Esters in Insects

The biosynthesis of methyl nonenoate isomers and their derivatives is rooted in the fundamental pathways of fatty acid metabolism. The general process involves:

-

De Novo Fatty Acid Synthesis: The carbon backbone is constructed from acetyl-CoA and malonyl-CoA precursors by fatty acid synthase enzymes.

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acid chain, creating unsaturated fatty acids. The stereochemistry of the double bond (Z or E) is also determined at this stage.

-

Chain Shortening/Elongation: The fatty acid chain can be shortened through a process of limited β-oxidation or elongated to achieve the desired carbon length.

-

Esterification: The final step involves the esterification of the carboxyl group with a methyl group, typically from S-adenosyl methionine, to form the methyl ester.

The specific enzymes involved in these pathways are often expressed in specialized pheromone glands and are under tight regulatory control, ensuring the production of the correct blend of isomers at the appropriate time. While the precise biosynthetic pathway for methyl (E,E,Z)-2,4,6-decatrienoate in stink bugs is not fully elucidated, it is believed to be derived from fatty acid precursors through a series of desaturation and modification steps.[6]

Olfactory Perception of Methyl Nonenoate Isomers

The detection of volatile semiochemicals like methyl nonenoate isomers occurs in the insect's olfactory system, primarily located on the antennae. The process can be summarized as follows:

-

Odorant Binding and Transport: Volatile molecules enter the sensilla, hair-like structures on the antennae, through pores in the cuticle. Inside the sensillum lymph, odorant-binding proteins (OBPs) bind to the hydrophobic odorant molecules and transport them to the dendritic membrane of the olfactory sensory neurons (OSNs).[7]

-

Receptor Activation: The odorant-OBP complex interacts with specific olfactory receptors (ORs) or ionotropic receptors (IRs) embedded in the membrane of the OSNs.[8][9][10] These receptors are ligand-gated ion channels that open upon binding to their specific ligand.[7] The specificity of this interaction is what allows insects to distinguish between different isomers.

-

Signal Transduction: The opening of the ion channels leads to a depolarization of the OSN membrane, generating an electrical signal.

-

Neural Processing: This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed and integrated with information from other OSNs. This complex processing ultimately leads to a behavioral response.

While the specific olfactory receptors that detect methyl nonenoate isomers have not been definitively identified in most species, the high degree of specificity in insect responses to these compounds strongly suggests the existence of finely tuned receptor systems.

Part 4: Methodologies for the Study of Methyl Nonenoate Isomers

The elucidation of the biological roles of methyl nonenoate isomers relies on a suite of sophisticated analytical and behavioral techniques.

Gas Chromatography-Electroantennography (GC-EAD)

A cornerstone technique in chemical ecology, GC-EAD allows for the identification of biologically active compounds within a complex mixture of volatiles.[11][12][13][14][15] The effluent from a gas chromatograph, which separates the components of a chemical sample, is split. One portion goes to a standard detector (like a flame ionization detector or a mass spectrometer) to identify the chemical compounds, while the other portion is passed over an insect's antenna.[11] Electrodes placed on the antenna record any electrical responses (depolarizations) generated by the olfactory sensory neurons. When a peak in the chromatogram corresponds to a response from the antenna, it indicates that the compound eluting at that time is biologically active.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. stopbmsb.org [stopbmsb.org]

- 5. Behavioral Responses of the Invasive Halyomorpha halys (Stål) to Traps Baited with Stereoisomeric Mixtures of 10,11-Epoxy-1-bisabolen-3-OL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Functional Characterization of Sesquiterpene Pheromone Biosynthetic Genes in Stink Bugs (Pentatomidae) [vtechworks.lib.vt.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evolution of insect olfactory receptors | eLife [elifesciences.org]

- 9. Advances in the identification and characterization of olfactory receptors in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification and Expression Profile of Olfactory Receptor Genes Based on Apriona germari (Hope) Antennal Transcriptome [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 15. GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography - Oreate AI Blog [oreateai.com]

Neofolione (methyl 2-nonenoate) flavor profile and olfactory characteristics

Topic: Neofolione (Methyl 2-nonenoate) Flavor Profile and Olfactory Characteristics Content Type: Technical Monograph / Whitepaper Audience: Researchers, Formulation Scientists, and Toxicologists

Olfactory Mechanics, Synthesis, and Safety Profile

Executive Summary

Methyl 2-nonenoate (Trade Name: Neofolione) represents a critical structural class of

This guide analyzes the physicochemical determinants of its "Violet Leaf" profile, details the Knoevenagel condensation route for its synthesis, and provides a comparative toxicological assessment relevant to drug and formulation development.

Physicochemical Characterization

Methyl 2-nonenoate acts as a hydrophobic lipophile with significant substantivity for a top-to-middle note. Its structure—a non-conjugated ester with a trans-configured double bond at the C2 position—dictates its metabolic stability and receptor binding affinity.

Table 1: Physicochemical Specifications

| Parameter | Value / Description | Relevance |

| IUPAC Name | Methyl (E)-non-2-enoate | Standard nomenclature |

| CAS Number | 111-79-5 | Regulatory identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 170.25 g/mol | Volatility & diffusion coefficient |

| LogP (o/w) | 4.4 (Measured) | High lipophilicity; implies strong membrane interaction |

| Vapor Pressure | 0.0667 hPa (@ 20°C) | Moderate volatility; 16-hour substantivity on blotter |

| Flash Point | > 100°C | Processing safety |

| Isomerism | Primarily Trans (E) | Trans isomer is thermodynamically stable and odor-active |

Olfactory Psychophysics

The olfactory profile of Methyl 2-nonenoate is characterized by a diffusive "green" impact. Unlike saturated esters (fruity) or alkynes (sharp/gassy), the

Sensory Descriptors[1]

-

Primary: Green, Violet Leaf, Cucumber.

-

Secondary: Waxy, Melon rind, Pear skin.

-

Nuance: "Hot Iron" (metallic aspect common in unsaturated aldehydes/esters).

Comparative Olfaction

Methyl 2-nonenoate is the functional analog of Methyl 2-octynoate (Folione) .

-

Folione: Sharper, drier, more "gassy" green. Heavily restricted (sensitizer).

-

Neofolione: Fresher, more floral, slightly fruitier.[2] Unrestricted (safer profile).

Detection Thresholds

-

Odor Detection Threshold (ODT): ~2–5 ppb in air.

-

Flavor Threshold: 0.1–0.5 ppm in aqueous solution.

-

Dose-Response: Linear intensity scaling up to 1% in solution, after which trigeminal irritation (pungency) may interfere with qualitative perception.

Molecular Mechanism of Action (SAR)

The biological activity of Methyl 2-nonenoate is governed by its pharmacophore features: the hydrophobic tail and the polarized ester head group.

Structure-Activity Relationship (SAR)

The "Green" character is strictly dependent on the chain length and the position of the double bond.

-

Chain Length (C9): Optimization for "Violet/Cucumber." Shortening to C6-C8 shifts perception to fruity/ethereal; lengthening to C10+ increases fattiness and reduces intensity.

-

-Unsaturation: The

-

Ester Moiety: Acts as the Hydrogen Bond Acceptor (HBA) interacting with serine/threonine residues in the receptor binding pocket.

Visualization: SAR Logic

Caption: Structural determinants of Methyl 2-nonenoate binding to olfactory receptors. The rigid double bond is the critical differentiator from generic fruity esters.

Synthesis and Manufacturing

The industrial synthesis of Methyl 2-nonenoate utilizes the Knoevenagel Condensation . This route is preferred over direct esterification of nonenoic acid due to the availability of aldehyde precursors and high stereoselectivity for the Trans isomer.

Protocol: Modified Knoevenagel Condensation

Objective: Synthesis of Methyl 2-nonenoate from Heptanal.

Reagents:

-

Heptanal (CAS 111-71-7)

-

Malonic Acid (or Dimethyl Malonate)

-

Base Catalyst: Piperidine or Pyridine[3]

-

Solvent: Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

-

Charging: In a 3-neck round bottom flask equipped with a Dean-Stark trap, charge Heptanal (1.0 eq) and Malonic Acid (1.1 eq).

-

Catalysis: Add catalytic Piperidine (0.05 eq) dissolved in Toluene.

-

Condensation & Decarboxylation: Heat the mixture to reflux (approx. 110°C). As water is generated and removed via the Dean-Stark trap, the intermediate dicarboxylic acid undergoes spontaneous decarboxylation to form the

-unsaturated acid (2-Nonenoic acid). -

Esterification: The crude acid is treated with Methanol and sulfuric acid (catalyst) under reflux to yield the methyl ester.

-

Purification: The crude oil is washed with

(to remove unreacted acid) and brine. -

Distillation: Fractional distillation under reduced pressure (approx. 20 mmHg) yields Methyl 2-nonenoate (bp ~115°C).

Visualization: Synthesis Workflow

Caption: Industrial synthesis pathway via Knoevenagel condensation and subsequent esterification.

Safety and Toxicology

For drug development and cosmetic professionals, the distinction between Methyl 2-nonenoate and its alkyne predecessors is vital.

Sensitization Mechanism (Michael Addition)

-unsaturated esters are potential Michael Acceptors . They can react with nucleophilic residues (specifically Cysteine thiols) on skin proteins (haptenization), triggering an immune response.-

The Alkyne Risk: Methyl 2-octynoate (Folione) is a potent sensitizer because the triple bond is highly reactive toward nucleophiles.

-

The Alkene Advantage: Methyl 2-nonenoate (Neofolione) has a double bond. While still a Michael Acceptor, its steric hindrance and lower electrophilicity reduce the rate of hapten formation significantly compared to the alkyne.

Regulatory Status (IFRA & RIFM)

-

IFRA Status: Unlike Methyl 2-octynoate (which is strictly limited to 0.01%–0.047% in fine fragrance), Methyl 2-nonenoate is not explicitly restricted by IFRA Standards as a sensitizer in its own right, provided purity specifications are met.

-

RIFM Assessment: Evaluated as safe for use.[4][5] It is not considered a PBT (Persistent, Bioaccumulative, Toxic) substance and is not genotoxic.[6]

-

Handling: Standard SDS precautions apply (H315: Causes skin irritation).

Visualization: Haptenization Pathway

Caption: The Michael Addition mechanism. While Methyl 2-nonenoate follows this pathway, its kinetics are slower than alkyne analogs, resulting in a safer profile.

References

-

Givaudan. (2024).[4][7] Neofolione Technical Data Sheet. Givaudan Ingredients. Link

-

Research Institute for Fragrance Materials (RIFM). (2019). Fragrance ingredient safety assessment: Methyl 2-nonenoate.[2][5] Food and Chemical Toxicology. Link

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: Octynoic and nonynoic acid esters. Australian Government. Link

-

The Good Scents Company. (2024).[4] Methyl 2-nonenoate: Organoleptic Properties and Safety. Link

-

Bedoukian Research. (2023). Methyl 2-Nonenoate Product Specification. Link

Sources

- 1. Methyl-2-nonenoate | 111-79-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. melon nonenoate, 111-79-5 [thegoodscentscompany.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. aurochemicals.com [aurochemicals.com]

- 5. Methyl 2-nonenoate | The Fragrance Conservatory [fragranceconservatory.com]

- 6. RIFM fragrance ingredient safety assessment, methyl 2-nonenoate, CAS Registry Number 111-79-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perfumers Apprentice - Neofolione (Givaudan) [shop.perfumersapprentice.com]

Stereochemical Divergence: A Technical Guide to Cis- and Trans-Methyl Nonenoate Isomers

Executive Summary

This technical guide provides a rigorous comparative analysis of the cis (

Structural & Thermodynamic Fundamentals

The distinction between cis and trans isomers in methyl nonenoate extends beyond simple geometry; it dictates the molecule's electronic environment and reactivity profile.

Thermodynamic Stability

In the case of methyl 2-nonenoate , the trans (

-

Steric Strain: The cis isomer suffers from

-strain between the ester carbonyl oxygen and the alkyl chain (C4-C9). -

Conjugation: The trans isomer allows for optimal orbital overlap between the alkene

-system and the carbonyl -

Implication: Synthetic pathways favoring thermodynamic control (e.g., standard Horner-Wadsworth-Emmons) will predominantly yield the trans isomer (

Positional Isomerism Context

-

Methyl 2-nonenoate: Conjugated system. Acts as a Michael acceptor. High relevance in covalent drug design.

-

Methyl 3-nonenoate: Non-conjugated (

-unsaturated). Chemically distinct; prone to isomerization to the 2-position under basic conditions.

Analytical Characterization: The "Self-Validating" Workflow

Reliable differentiation of isomers requires a multi-modal approach. The following parameters serve as a self-validating system for confirmation.

Quantitative Comparison Table

| Parameter | Methyl trans-2-nonenoate | Methyl cis-2-nonenoate | Method of Validation |

| Configuration | NOE Difference NMR | ||

| 15.0 – 16.0 Hz | 10.0 – 12.0 Hz | Decoupling exp. | |

| Olefinic Shift ( | Downfield (Deshielded) | Upfield (Shielded) | |

| IR Alkene Stretch | ~970 cm | ~700-750 cm | FTIR (Neat) |

| Refractive Index ( | ~1.444 | ~1.440 | Refractometry |

| Odor Profile | Violet leaf, green, iris | Fatty, waxy, less diffusive | Olfactory Panel |

NMR Spectroscopy: The Gold Standard

The scalar coupling constant (

-

Trans (

): The dihedral angle of -

Cis (

): The dihedral angle of

Critical Protocol Note: When analyzing methyl 3-nonenoate , the methylene protons at C2 (between the carbonyl and the alkene) appear as a doublet (approx

Analytical Decision Pathway (Graphviz)

Figure 1: Decision tree for unambiguous stereochemical assignment of methyl nonenoate isomers.

Synthetic Pathways & Stereocontrol[1]

In drug development, accessing the pure isomer is critical for establishing Structure-Activity Relationships (SAR).

Synthesis of Methyl trans-2-Nonenoate

Mechanism: Horner-Wadsworth-Emmons (HWE) Reaction.

-

Reagents: Heptanal + Trimethyl phosphonoacetate + Base (NaH or NaOMe).

-

Stereocontrol: The reaction proceeds through a threo-betaine intermediate which reversibly collapses to the thermodynamically stable trans-alkene.

-

Yield: Typically >85% with >95%

-selectivity.

Synthesis of Methyl cis-2-Nonenoate

Mechanism: Still-Gennari Modification or Lindlar Hydrogenation.

-

Route A (Still-Gennari): Uses bis(trifluoroethyl) phosphonoester. The electron-withdrawing groups accelerate the elimination step, trapping the kinetic cis-intermediate.

-

Route B (Lindlar): Partial hydrogenation of Methyl 2-nonynoate using Pd/CaCO

poisoned with lead (Lindlar catalyst). This strictly delivers the cis alkene via syn-addition of hydrogen.

Synthetic Logic Diagram (Graphviz)

Figure 2: Divergent synthetic strategies for accessing specific stereoisomers.

Biological & Pharmacological Implications[2][3][4][5]

Olfactory Receptor Specificity

The olfactory system exhibits extreme stereoselectivity.

-

Trans-2-nonenoate: Characterized by "violet leaf," "orris," and "green" notes. It is a high-impact fragrance material used to impart natural freshness.

-

Cis-3-nonenoate: Often associated with "melon," "cucumber," and "fruity" notes.

-

Mechanism: The rigid geometry of the double bond fits into distinct hydrophobic pockets within G-protein coupled olfactory receptors (GPCRs), triggering different signal transduction pathways.

Drug Development Relevance

While methyl nonenoate is not a drug itself, it is a structural probe for:

-

Michael Acceptor Reactivity: The

-unsaturated system in the 2-isomer is an electrophile. In covalent drug design (e.g., kinase inhibitors), tuning the reactivity of this moiety is crucial to avoid off-target toxicity (glutathione depletion). The trans isomer is generally less sterically hindered for nucleophilic attack than the cis. -

Metabolic Stability:

-oxidation of fatty acids proceeds through a trans-2-enoyl-CoA intermediate. Studying the metabolism of cis vs trans nonenoates helps elucidate isomerase enzyme efficiency in lipid metabolism disorders.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Methyl trans-2-Nonenoate

Rationale: This protocol utilizes the thermodynamic preference of the phosphonate-stabilized carbanion to ensure high E-selectivity.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous THF (0.5 M) at 0°C.

-

Phosphonate Addition: Dropwise add Trimethyl phosphonoacetate (1.1 eq). Evolution of H

gas will be observed. Stir for 30 min until the solution is clear (formation of the Horner-Emmons reagent). -

Aldehyde Addition: Add Heptanal (1.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Causality: Reflux ensures thermodynamic equilibrium, favoring the trans-isomer.

-

Workup: Quench with saturated NH

Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO -

Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

-

Validation: Check NMR for

Hz.

Protocol 2: NMR Discrimination Assay

Rationale: A standardized method to calculate E:Z ratios in crude mixtures.

-

Sample: Dissolve 10 mg of crude reaction mixture in 0.6 mL CDCl

. -

Acquisition: Acquire a standard 1H spectrum (min 16 scans).

-

Processing: Phase and baseline correct carefully around the olefinic region (5.0 – 7.5 ppm).

-

Calculation:

-

Integrate the doublet of triplets (dt) at ~6.9 ppm (Trans

-proton). -

Integrate the corresponding multiplet at ~6.2 ppm (Cis

-proton, if present). -

Ratio:

.

-

References

-

PubChem. (2025). Methyl 2-nonenoate | C10H18O2.[][2][3] National Library of Medicine. [Link]

-

The Good Scents Company. (2024). Methyl (E)-2-nonenoate. [Link][3]

-

Chemical Instrumentation Facility. (2024). NMR Coupling Constants Guide. Iowa State University. [Link]

Sources

Methodological & Application

Protocol for synthesis of methyl 2-nonenoate via Knoevenagel condensation

Executive Summary

Methyl 2-nonenoate (CAS: 111-79-5), commercially known as Neofolione or Methyl Nonylenate, is a critical

This application note details a robust, two-stage protocol for synthesizing Methyl 2-nonenoate starting from Heptanal.[1] The method utilizes the Doebner Modification of the Knoevenagel Condensation to generate the intermediate 2-nonenoic acid, followed by acid-catalyzed Fischer esterification. This route is selected for its high stereoselectivity toward the thermodynamically stable (

Reaction Mechanism & Logic

The synthesis proceeds via two distinct chemical transformations.[2][3][4][5][6] Understanding the mechanism is vital for troubleshooting and optimizing yield.

Stage 1: Knoevenagel-Doebner Condensation

The reaction involves the condensation of Heptanal (

-

Enolization: Piperidine deprotonates malonic acid.[1]

-

Nucleophilic Attack: The enolate attacks the heptanal carbonyl.

-

Dehydration: Loss of water yields a dicarboxylic intermediate.

-

Decarboxylation: Heating in pyridine facilitates the loss of

, driving the equilibrium forward and yielding (

Stage 2: Fischer Esterification

The crude unsaturated acid is refluxed with methanol and a strong acid catalyst (

Visual Pathway (Mechanism)

Figure 1: Chemical pathway from Heptanal to Methyl 2-Nonenoate via Doebner-Knoevenagel sequence.[1]

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Class |

| Heptanal | >95% | Substrate | Flammable, Irritant |

| Malonic Acid | >99% | Active Methylene | Irritant |

| Pyridine | Anhydrous | Solvent/Base | Toxic, Flammable |

| Piperidine | 99% | Catalyst | Toxic, Corrosive |

| Methanol | HPLC Grade | Solvent/Reactant | Flammable, Toxic |

| Sulfuric Acid | Conc.[1] | Catalyst | Corrosive |

Equipment

-

500 mL Round Bottom Flask (RBF) (2-neck).[1]

-

Reflux condenser with calcium chloride drying tube.[1]

-

Magnetic stirrer/hot plate with oil bath.

-

Separatory funnel (500 mL).[1]

Experimental Protocol

Stage 1: Synthesis of 2-Nonenoic Acid

Step 1: Setup In a 500 mL RBF equipped with a magnetic stir bar, dissolve 52.0 g (0.5 mol) of Malonic Acid in 100 mL of Pyridine .

-

Note: The reaction is endothermic; slight warming may be required to fully dissolve the acid.

Step 2: Addition Add 45.6 g (0.4 mol) of Heptanal to the mixture. Subsequently, add 1.5 mL of Piperidine as the catalyst.

-

Critical: Add Heptanal after malonic acid is dissolved to prevent aldehyde self-condensation (aldol).[1]

Step 3: Reaction (Reflux) Attach the reflux condenser. Heat the mixture to reflux (approx. 115°C) for 3 to 4 hours .

-

Endpoint Detection: The reaction is complete when the evolution of carbon dioxide (

) ceases. Use a bubbler attached to the drying tube to monitor gas evolution.

Step 4: Quench & Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 400 mL of ice-cold water .

-

Slowly add concentrated HCl (approx. 100-120 mL) with vigorous stirring until the solution is acidic (pH < 2). This converts the pyridine to pyridinium chloride (water-soluble) and precipitates the 2-nonenoic acid.[1]

-

Extract the oily layer with Diethyl Ether (3 x 100 mL) .

-

Wash the combined ether extracts with water (2 x 50 mL) to remove residual pyridine salts.

-

Dry over anhydrous

, filter, and evaporate the solvent under reduced pressure.-

Yield Check: Expected crude yield of 2-nonenoic acid is 50–55 g (80–88%).

-

Stage 2: Esterification to Methyl 2-Nonenoate

Step 1: Esterification Transfer the crude 2-nonenoic acid (approx. 50 g) to a clean 250 mL RBF.[1] Add 150 mL of Methanol and 2.0 mL of concentrated Sulfuric Acid .

Step 2: Reflux Reflux the mixture for 4 hours .

-

Optimization: Use a Dean-Stark trap with a drying agent (molecular sieves) in the solvent return path if available, though standard reflux is usually sufficient for methyl esters due to the large excess of methanol.

Step 3: Isolation

-

Concentrate the mixture by rotary evaporation to remove excess methanol.

-

Dilute the residue with 100 mL water and extract with Ethyl Acetate or Ether (2 x 75 mL) .

-

Wash the organic layer with 5% Sodium Bicarbonate (

) solution to neutralize residual acid.-

Caution: Gas evolution (

) will occur.[1]

-

-

Wash with brine, dry over

, and concentrate.

Step 4: Purification Perform vacuum distillation.[1]

-

Target Fraction: Collect the fraction boiling at 108–110°C at 10 mmHg (or approx. 215°C at atm pressure, though vacuum is recommended to prevent polymerization).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of Methyl 2-nonenoate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Incomplete decarboxylation | Ensure reflux is vigorous and maintained until bubbling ( |

| Pyridine Smell in Product | Insufficient acid wash | Ensure pH < 2 during the quench step to fully protonate pyridine into the aqueous layer. |

| Polymerization | Overheating during distillation | Use high vacuum (<10 mmHg) to lower boiling point.[1] Add a radical inhibitor (e.g., BHT) if scaling up. |

| Low Purity ( | Kinetic control | The Doebner modification naturally favors the ( |

Safety & Compliance

-

Pyridine: Hepatotoxic and affects male fertility.[1] Handle only in a fume hood.

-

Methyl 2-nonenoate: Classified as a skin irritant (Category 2) and aquatic toxin.[1][8][9]

-

Waste Disposal: Aqueous layers containing pyridine salts must be disposed of as hazardous halogenated/amine waste, not down the drain.

References

-

NIST Chemistry WebBook. 2-Nonenoic acid, methyl ester (CAS 111-79-5).[1] National Institute of Standards and Technology.[1] [Link]

-

Organic Syntheses. n-Heptanoic Acid (Oxidation protocols relevant to heptanal handling). Org.[1][7][10][11] Syn. Coll. Vol. 2, p. 315. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification.[Link]

-

PubChem. Methyl 2-nonenoate Safety Data Sheet (LCSS).[1] National Library of Medicine. [Link]

Sources

- 1. 2-Nonenoic acid, methyl ester [webbook.nist.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. DSpace [open.bu.edu]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. datapdf.com [datapdf.com]

- 7. CAS 111-79-5: Methyl 2-nonenoate | CymitQuimica [cymitquimica.com]

- 8. mu-intel.com [mu-intel.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

GC-MS analysis method for separating methyl nonenoate positional isomers

Application Note: High-Resolution GC-MS Profiling of Methyl Nonenoate Positional Isomers

Executive Summary

Methyl nonenoate (

This guide details a dual-method approach:

-

Chromatographic Resolution: Utilizing highly polar biscyanopropyl stationary phases (SP-2560 or CP-Sil 88) to separate geometric and positional isomers based on dipole-dipole interactions.

-

Mass Spectral Localization: A definitive Dimethyl Disulfide (DMDS) derivatization protocol that "locks" the double bond position, generating diagnostic fragment ions for unambiguous structural assignment.

Technical Background: The Isobaric Challenge

In standard GC-MS (EI, 70eV), all methyl nonenoate isomers yield generic fragments:

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on sample complexity and data requirements.

Figure 1: Decision matrix for selecting between direct chromatographic separation and chemical derivatization workflows.

Method A: High-Polarity Chromatographic Separation

Objective: Physical separation of isomers (cis/trans and positional) without chemical modification.

Mechanism: The strong interaction between the cyano- groups of the stationary phase and the

Recommended Column Specifications

-

Stationary Phase: 100% Biscyanopropyl polysiloxane (e.g., Supelco SP-2560 or Agilent CP-Sil 88).

-

Dimensions: 100 m

0.25 mm IDngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Note: A 100 m column is critical. Shorter columns (30 m) will likely result in the co-elution of

4 and

-

GC-FID/MS Parameters

-

Carrier Gas: Helium at 20 cm/sec (constant flow).

-

Inlet: Split ratio 50:1 (to prevent column overload and peak fronting), 250°C.

-

Oven Program (Optimized for C10):

-

Initial: 100°C (Hold 5 min) — Focuses the volatile C10 esters.

-

Ramp 1: 2°C/min to 180°C (Hold 0 min) — Slow ramp essential for isomer resolution.

-

Ramp 2: 10°C/min to 240°C (Hold 10 min) — Elutes heavier contaminants.

-

-

Detector: FID (260°C) or MS (Transfer line 240°C).

Validation Criteria:

Calculate resolution (

Method B: DMDS Derivatization Protocol (Gold Standard)

Objective: To chemically "tag" the double bond position for unambiguous MS identification. Mechanism: Iodine-catalyzed anti-addition of dimethyl disulfide (DMDS) across the double bond yields a saturated adduct. Mass spectral cleavage occurs specifically between the two sulfur-bearing carbons.

DMDS Reaction Mechanism

Figure 2: Reaction pathway for DMDS derivatization and subsequent fragmentation.

Step-by-Step Protocol

-

Preparation: Dissolve 50-100 µg of FAME sample in 50 µL hexane.

-

Reagent Addition: Add 100 µL of Dimethyl Disulfide (DMDS) and 10 µL of Iodine solution (60 mg/mL in diethyl ether).

-

Incubation: Seal vial tightly (Teflon-lined cap) and heat at 60°C for 4 hours (or overnight at 40°C).

-

Note: C10 chains are volatile; ensure the vial is perfectly sealed to prevent sample loss.

-

-

Quenching: Cool to room temperature. Add 200 µL of 5% aqueous Sodium Thiosulfate (

) to remove excess iodine (color changes from dark red to colorless). -

Extraction: Add 100 µL hexane, vortex vigorously, and centrifuge.

-

Analysis: Inject 1 µL of the upper organic phase into the GC-MS.

Data Interpretation: The "Lookup Table"

The DMDS adduct of methyl nonenoate (

Diagnostic Ions Calculation:

-

-Fragment (Methyl end):

-

-Fragment (Ester end):

Table 1: Diagnostic Ions for Methyl Nonenoate Isomers (MW 264)

| Isomer Position | Structure (Simplified) | Molecular Ion | ||

| 173 | 91 | 264 | ||

| 159 | 105 | 264 | ||

| 145 | 119 | 264 | ||

| 131 | 133 | 264 | ||

| 117 | 147 | 264 | ||

| 103 | 161 | 264 | ||

| 89 | 175 | 264 |

Note: The "

Results & Discussion

For robust identification, combine both methods.

-

Run Method A: Establish the number of isomers present. Isomers elute generally in order of double bond distance from the carboxyl group (e.g.,

9 elutes before -

Run Method B: Confirm the position.

-

Example: If you observe a peak with major ions at m/z 145 and 119 , you can definitively identify the analyte as Methyl 4-nonenoate .

-

Stereochemistry (Cis vs. Trans): The DMDS addition is stereospecific.

-

Cis-alkenes form threo-adducts.

-

Trans-alkenes form erythro-adducts.

-

These adducts separate on standard non-polar columns (e.g., DB-5MS) used for the DMDS analysis. Erythro (from trans) adducts typically elute slightly later than threo (from cis) adducts.

References

-

AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils by Capillary GLC. American Oil Chemists' Society. Link

-

Vincenti, M., et al. (1987). Mass spectrometry of dimethyl disulfide derivatives of unsaturated fatty acid methyl esters. Analytical Chemistry, 59(5), 694-699. Link

- Buser, H. R., et al. (1983). Identification of conjugated linoleic acid isomers in cheese by gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 31(6), 1231-1236.

-

Agilent Technologies. (2010). Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column. Application Note. Link

-

Supelco/Sigma-Aldrich. (2021).[2] Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP-2560 Capillary Column. Reporter US. Link

Sources

Application Note: Field Deployment of Methyl (E)-6-Nonenoate for Ceratitis capitata Monitoring

This Application Note is structured as a high-level technical guide for R&D scientists and field entomologists evaluating Methyl (E)-6-nonenoate (MEN) as a long-duration male attractant for Ceratitis capitata (Mediterranean Fruit Fly).

Executive Summary

Methyl (E)-6-nonenoate (MEN) is a male-specific attractant identified as a component of the Ceratitis capitata sex pheromone.[1] While Trimedlure (TML) remains the global standard for regulatory detection, MEN offers distinct advantages in residual activity and chemical stability . Field trials indicate that properly formulated MEN lures can maintain efficacy for up to 30 weeks without replenishment, significantly outperforming standard TML plugs in longevity.

This guide outlines the protocol for synthesizing/sourcing high-purity MEN, formulating controlled-release dispensers, and executing field efficacy trials.

Mechanism of Action & Chemical Ecology

Unlike food-based attractants (e.g., hydrolyzed proteins) that attract both sexes, MEN targets the male olfactory system. It acts as a short-range sex pheromone component , triggering upwind anemotaxis in sexually mature males.

-

Target Receptor: Male antennal olfactory receptor neurons (ORNs).

-

Behavioral Response: Positive chemotaxis followed by landing and courtship behavior at the emission source.

-

Isomeric Specificity: Biological activity is strictly limited to the (E)-isomer . The (Z)-isomer and positional isomers are biologically inactive and may act as antagonists if present in high impurities.

Diagram 1: Olfactory Response Pathway

Caption: Signal transduction pathway from MEN volatilization to male Medfly capture.

Protocol: Lure Formulation

Objective: Create a controlled-release dispenser ensuring zero-order release kinetics (constant rate) over 12+ weeks.

Materials

-

Active Ingredient (AI): Methyl (E)-6-nonenoate.[1][2][3][4][5]

-

Purity: >98% (E)-isomer (GC-MS verified).

-

CAS: 55713-21-8 (Verify specific isomer CAS).

-

-

Substrate: Dental cotton wicks (100% cotton, 10mm x 25mm) OR Polymeric plugs.

-

Dispenser Housing: Polyethylene (PE) vials (2-4 mL) with perforated caps.

-

Solvent (Optional): Hexane (HPLC grade) for dilution if low-dose testing is required.

Formulation Steps

-

Purity Verification: Analyze the AI batch using Gas Chromatography (GC). Ensure (Z)-isomer content is <1%.

-

Vial Preparation:

-

Drill three 3mm holes in the body or cap of the PE vial to regulate diffusion.

-

Note: The PE wall thickness acts as a secondary diffusion barrier, extending longevity compared to naked wicks.

-

-

Loading:

-

Pipette 0.5 g to 1.0 g of neat Methyl (E)-6-nonenoate directly onto the cotton wick.

-

Insert the saturated wick into the PE vial.

-

Snap the cap shut.

-

-

Curing: Allow lures to equilibrate for 24 hours at room temperature in a sealed container before field deployment.

Protocol: Field Deployment

Objective: Compare MEN efficacy against a Trimedlure (TML) positive control using a Randomized Complete Block Design (RCBD).

Trap Selection[6]

-

Primary: Jackson Trap (Delta-style sticky trap).[2]

-

Why: Standard for male detection; protects the lure from direct sunlight/rain; easy to count.

-

-

Secondary: Steiner Trap (Plastic cylinder).

-

Why: Better for high-density populations where sticky inserts saturate quickly.

-

Experimental Design

-

Treatments:

-

MEN-0.5: Methyl (E)-6-nonenoate (0.5g) in PE vial.

-

MEN-1.0: Methyl (E)-6-nonenoate (1.0g) in PE vial.

-

TML-Std: Trimedlure Plug (2g commercial standard) - Positive Control.

-

Blank: Unbaited wick - Negative Control.

-

-

Replicates: Minimum 5 blocks (replicates) per location.

-

Spacing: Traps within a block must be >25 meters apart to prevent plume overlap. Blocks should be >100 meters apart.

Deployment Workflow

-

Placement: Hang traps in the southeastern quadrant of the tree canopy.

-

Height: 1.5 – 2.0 meters above ground (in the foliage, but clear of leaves blocking the entrance).

-

Host Plants: Citrus (Citrus spp.), Coffee (Coffea arabica), or Peach (Prunus persica).

-

Rotation: Rotate trap positions within each block weekly to eliminate positional bias.

Diagram 2: Field Trial Workflow

Caption: Step-by-step workflow for executing a MEN field efficacy trial.

Data Analysis & Interpretation

Metrics

Calculate FTD (Flies per Trap per Day) for each reading:

Statistical Methods

-

Transformation: Raw counts often follow a Poisson distribution. Apply

or -

Test: Two-way ANOVA (Treatment x Date).

-

Post-hoc: Tukey’s HSD to separate means between MEN and TML.

Expected Results (Benchmark Data)

Based on historical efficacy data (Ohinata et al., 1979), expect the following performance profile:

| Parameter | Trimedlure (Standard) | Methyl (E)-6-nonenoate (MEN) |

| Initial Attraction (Wk 0-4) | High | High (Comparable to TML) |

| Mid-Term Attraction (Wk 4-12) | Declining (crystallization risk) | Stable |

| Long-Term (>12 Weeks) | Low (Requires replacement) | High (Active up to 30 wks) |

| Selectivity | Male Specific | Male Specific |

Safety & Handling

-

Hazards: Methyl (E)-6-nonenoate is a skin and eye irritant.

-

PPE: Nitrile gloves and safety glasses are mandatory during formulation.

-

Storage: Store neat chemical at -20°C under nitrogen to prevent oxidation or isomerization.

-

Environmental: Do not discard lures in the field; remove and dispose of as chemical waste.

References

-

Ohinata, K., Jacobson, M., Nakagawa, S., Urago, T., Fujimoto, M., & Higa, H. (1979). Methyl (E)-6-Nonenoate: A New Mediterranean Fruit Fly Male Attractant.[5] Journal of Economic Entomology, 72(5), 648–650. Link

-

Jacobson, M., Ohinata, K., Chambers, D. L., Jones, W. A., & Fujimoto, M. S. (1973). Insect sex attractants.[2][3][5] 13. Isolation, identification, and synthesis of sex pheromones of the male Mediterranean fruit fly. Journal of Medicinal Chemistry, 16(3), 248-251. Link

-

IAEA (International Atomic Energy Agency).[6][7] (2003). Trapping Guidelines for Area-Wide Fruit Fly Programmes. IAEA-TECDOC-6. Link

-

Jang, E. B., & Light, D. M. (1996). Olfactory semiochemicals of tephritids. In Fruit fly pests (pp. 73-90). CRC Press. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Pherobase Synthesis - me-E6-nonenoate | C10H18O2 [pherobase.com]

- 4. Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromones and Semiochemicals of Ceratitis capitata (Diptera: Tephritidae), the Mediterranean fruit fly [pherobase.com]

- 6. www-pub.iaea.org [www-pub.iaea.org]

- 7. mdpi.com [mdpi.com]

Application Note: Stereoselective Synthesis of Methyl Nonenoate Isomers via the Wittig Reaction

Introduction

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized synthetic strategy by offering unparalleled regiochemical control.[3][4] However, the true elegance of the Wittig reaction lies in its potential for stereoselectivity, enabling the targeted synthesis of either (E)- or (Z)-alkenes. This application note provides a detailed guide for researchers on the principles and protocols for the stereoselective synthesis of (Z)- and (E)-methyl nonenoate, a valuable unsaturated fatty acid ester. We will explore the mechanistic basis of stereocontrol and present two distinct, field-proven protocols that leverage the nature of the phosphonium ylide and specific reaction conditions to achieve high isomeric purity.

Mechanistic Principles of Stereoselectivity

The stereochemical outcome of the Wittig reaction is not arbitrary; it is a direct consequence of the ylide's structure and the reaction conditions, which dictate the stability of the key intermediates.[5][6] The reaction proceeds through the initial nucleophilic attack of the phosphonium ylide on the carbonyl carbon, leading to a transient oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide (TPPO) and the desired alkene.[2][7] The geometry of this oxaphosphetane intermediate determines the final alkene stereochemistry.

There are two primary classes of ylides that govern this process:

-

Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents (e.g., butyltriphenylphosphorane), are highly reactive.[2][3] The reaction is kinetically controlled and proceeds rapidly through a puckered, four-centered transition state. To minimize steric repulsion between the aldehyde substituent and the bulky triphenylphosphine group, the reactants preferentially form a cis-substituted oxaphosphetane.[3][8] This intermediate then undergoes syn-elimination to yield the (Z)-alkene .[4][9] These reactions are typically performed under salt-free conditions or in the presence of lithium salts, which can further enhance Z-selectivity.[1]

-

Stabilized Ylides: When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (EWG), such as an ester or ketone (e.g., methyl (triphenylphosphoranylidene)acetate), its reactivity is attenuated.[1][9][10] The initial addition to the carbonyl is slower and often reversible.[7] This reversibility allows the system to reach thermodynamic equilibrium, favoring the formation of the more stable trans-substituted oxaphosphetane, where steric interactions are minimized.[10] Subsequent elimination from this intermediate produces the (E)-alkene as the major product.[9][11]

This guide will focus on a synthetic strategy employing an unstabilized ylide, as its inherent (Z)-selectivity can be overturned using a specific protocol modification to grant access to the (E)-isomer, making it a more versatile approach. The chosen disconnection is the reaction between methyl 5-oxopentanoate and butyltriphenylphosphorane .

Diagram 1: General Wittig Reaction Stereochemical Pathways

Caption: Divergent pathways for unstabilized vs. stabilized ylides.

Protocol I: Synthesis of (Z)-Methyl Non-4-enoate

This protocol leverages the kinetic preference of an unstabilized ylide to produce the (Z)-alkene. Success hinges on the use of anhydrous conditions and an inert atmosphere to handle the highly reactive organometallic base and ylide.

Materials:

-

Butyltriphenylphosphonium bromide (1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.0 equiv) or Potassium Hexamethyldisilazide (KHMDS, 1.0 M in THF, 1.0 equiv)

-

Methyl 5-oxopentanoate (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Apparatus Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon. Fit the flask with a rubber septum and a gas inlet adapter.

-

Ylide Generation:

-

To the flask, add butyltriphenylphosphonium bromide.

-

Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

-

Cool the suspension to 0 °C using an ice-water bath.

-

While stirring vigorously, add the n-BuLi or KHMDS solution dropwise via syringe. A deep orange or red color will develop, indicating the formation of the ylide (butyltriphenylphosphorane).[12]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

In a separate, dry flask, dissolve methyl 5-oxopentanoate in a small amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution via syringe.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The disappearance of the ylide's color is a strong indicator of reaction progression. Monitor the reaction by Thin-Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous phase twice more with diethyl ether.[13]

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will be a mixture of (Z)-methyl non-4-enoate and triphenylphosphine oxide (TPPO). Purify the product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The alkene product is significantly less polar than TPPO.[14]

-

Protocol II: Synthesis of (E)-Methyl Non-4-enoate via the Schlosser Modification

To override the kinetic (Z)-selectivity, the Schlosser modification is employed. This procedure introduces additional steps at very low temperatures to isomerize the key betaine intermediate before elimination.[15][16] Precise temperature control is critical for success.

Materials:

-

Same as Protocol I, with the addition of:

-

Phenyllithium (PhLi, 1.8 M in di-n-butyl ether, 1.05 equiv) or a second equivalent of n-BuLi.

-

Anhydrous tert-Butanol (t-BuOH, 1.1 equiv)

Procedure:

-

Ylide Generation: Prepare the ylide solution (butyltriphenylphosphorane) in THF exactly as described in Protocol I, Step 2 , using n-BuLi as the base.

-

Schlosser-Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the solution of methyl 5-oxopentanoate in anhydrous THF dropwise, maintaining the internal temperature below -75 °C. Stir for 1 hour at this temperature to allow for the formation of the lithium-complexed betaine intermediate.[4]

-

While maintaining the temperature at -78 °C, add a second equivalent of strong base (PhLi is recommended) dropwise.[1] This deprotonates the betaine to form the β-oxido ylide. Stir for 30 minutes.

-

The β-oxido ylide will equilibrate to the thermodynamically favored threo (trans-like) diastereomer.

-

Slowly add a solution of t-BuOH in anhydrous THF. This selectively protonates the intermediate to form the more stable threo-betaine. Stir for another hour at -78 °C.

-

Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. As the mixture warms, the threo-betaine will undergo syn-elimination to form the (E)-alkene.[2] Let the reaction stir for 4-6 hours at room temperature.

-

-

Workup and Purification: Follow the exact workup and purification procedure as described in Protocol I, Step 4 . The final product will be predominantly (E)-methyl non-4-enoate.

Data Summary and Workflow Visualization

Table 1: Comparative Summary of Stereoselective Wittig Conditions

| Parameter | Protocol I: (Z)-Selective | Protocol II: (E)-Selective (Schlosser Mod.) |

| Objective | Kinetic Product | Thermodynamic Product |

| Ylide Type | Unstabilized (Butyltriphenylphosphorane) | Unstabilized (Butyltriphenylphosphorane) |

| Base (1st equiv) | n-BuLi or KHMDS | n-BuLi |

| Base (2nd equiv) | N/A | Phenyllithium or n-BuLi |

| Key Additive | N/A | tert-Butanol (Proton Source) |

| Temperature Profile | 0 °C to RT | -78 °C to RT |

| Key Intermediate | cis-Oxaphosphetane | threo-Betaine |

| Expected Major Product | (Z)-Methyl Non-4-enoate | (E)-Methyl Non-4-enoate |

Diagram 2: Experimental Workflow for (Z)-Alkene Synthesis

Caption: Step-by-step workflow for the synthesis of (Z)-methyl nonenoate.

Diagram 3: Schlosser Modification Workflow for (E)-Alkene Synthesis

Caption: Key steps of the Schlosser modification for (E)-alkene synthesis.

References

-

Wikipedia. Wittig reaction. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

-

Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]

-

SynArchive. Schlosser Modification. [Link]

-

Organic Chemistry Portal. Schlosser Modification. [Link]

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

-

University of Pittsburgh. The Wittig Reaction. [Link]

-

The Synthetic Organic Chemist's Companion. Wittig Reaction - Common Conditions. [Link]

- Google Patents.

-

ResearchGate. Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. [Link]

-

St. Olaf College. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

-

SciSpace. Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. [Link]

-

University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Chem-Station. Wittig Reaction. [Link]

-

Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]

-

University of Wisconsin-Stout. A Solvent Free Wittig Reaction. [Link]

-

Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Columbia University. The Wittig Reaction. [Link]

-

Chemistry Stack Exchange. How can I synthesize an (E)-configured enone using the Wittig reaction?[Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. synarchive.com [synarchive.com]

- 16. Schlosser Modification [organic-chemistry.org]

Troubleshooting & Optimization

Preventing cis-trans isomerization of methyl nonenoate during GC analysis

Ticket ID: FAME-ISO-009 Subject: Prevention of cis-trans Isomerization in Methyl Nonenoate during GC Analysis Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl nonenoate (C10:1 methyl ester) is a volatile, mono-unsaturated fatty acid methyl ester (FAME). Unlike stable saturated esters, it is susceptible to geometric isomerization (conversion of cis to trans or vice versa) under thermal and catalytic stress.

This guide addresses the three critical failure points in Gas Chromatography (GC) that drive this artifact:

-

Thermal Stress: Overheating in the injector port.

-

Catalytic Activity: Active silanol sites in the liner or column.

-

Chemical Residue: Carryover of derivatization catalysts (acids/bases).

Module 1: The Injector (The "Hot Zone")

The injector is the primary site of isomerization. Methyl nonenoate is relatively volatile (BP ~210°C), but standard split/splitless injectors often run at 250°C+. If the residence time is too long or the liner is active, the activation energy for isomerization is met.

Mechanism of Failure

Isomerization in the injector is rarely purely thermal; it is usually surface-catalyzed .

-

Acidic sites (Silanols): Protonate the carbonyl oxygen, weakening the double bond character and allowing rotation.

-

Metal contamination: Catalyzes radical formation.

Diagram: The Isomerization Risk Pathway